molecular formula C8H10ClNO3S B2815171 5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride CAS No. 1545127-49-8

5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride

Cat. No.: B2815171
CAS No.: 1545127-49-8
M. Wt: 235.68
InChI Key: STOKKYIMWJIKLP-UHFFFAOYSA-N
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Description

5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride is a pyridine derivative featuring a sulfonyl chloride group at position 3 and an isopropoxy substituent at position 5 of the heteroaromatic ring. Its molecular formula is C₈H₁₀ClNO₃S, with a molecular weight of 235.69 g/mol (calculated). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized pyridine derivatives . The sulfonyl chloride group confers electrophilic reactivity, while the isopropoxy substituent influences steric and electronic properties, modulating solubility and reaction kinetics.

Properties

IUPAC Name

5-propan-2-yloxypyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c1-6(2)13-7-3-8(5-10-4-7)14(9,11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOKKYIMWJIKLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CN=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545127-49-8
Record name 5-(propan-2-yloxy)pyridine-3-sulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride typically involves the reaction of 5-hydroxypyridine-3-sulfonyl chloride with isopropanol under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Sulfonic Acids: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

Key structural analogues include pyridine-3-sulfonyl chloride and substituted pyridine derivatives with variations in substituent type, position, and functional groups. Below is a comparative analysis:

Compound Molecular Formula Substituents Key Properties
5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride C₈H₁₀ClNO₃S -SO₂Cl at C3, -OCH(CH₃)₂ at C5 Higher hydrophobicity due to isopropoxy group; moderate steric hindrance
Pyridine-3-sulfonyl chloride C₅H₄ClNO₂S -SO₂Cl at C3 More reactive due to lack of electron-donating groups; higher water solubility
5-Chloro-2-methoxypyridin-3-yl methanol C₇H₈ClNO₂ -Cl at C5, -OCH₃ at C2, -CH₂OH at C3 Polar due to hydroxyl group; reduced electrophilicity compared to sulfonyl chlorides
5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate C₆H₂ClF₃IO₃S -Cl at C5, -I at C3, -OSO₂CF₃ at C2 Strong leaving group (triflate); high reactivity in cross-coupling reactions
2.2 Reactivity and Stability
  • Electrophilic Reactivity :

    • The sulfonyl chloride group in this compound is less reactive than in pyridine-3-sulfonyl chloride due to the electron-donating isopropoxy group at C5, which reduces the electrophilicity of the sulfonyl chloride .
    • In contrast, trifluoromethanesulfonate (triflate) derivatives (e.g., 5-Chloro-3-iodopyridin-2-yl trifluoromethanesulfonate) exhibit superior leaving-group ability, making them more reactive in nucleophilic substitutions .
  • Hydrolysis Stability :

    • Sulfonyl chlorides are generally moisture-sensitive. The isopropoxy group may marginally stabilize this compound against hydrolysis compared to pyridine-3-sulfonyl chloride due to reduced accessibility of the -SO₂Cl group .
2.3 Physicochemical Properties
  • Solubility: The isopropoxy group enhances lipophilicity, reducing aqueous solubility compared to pyridine-3-sulfonyl chloride. This property makes it more suitable for reactions in organic solvents like dichloromethane or THF . Compounds with polar groups (e.g., -OH in 5-Chloro-2-methoxypyridin-3-yl methanol) exhibit higher water solubility .
  • Thermal Stability :

    • Sulfonyl chlorides decompose upon heating, but the thermal stability of this compound is likely comparable to its analogues, with decomposition pathways influenced by substituent electronic effects.

Biological Activity

5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring and a sulfonyl chloride functional group, making it a candidate for various pharmacological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H12ClN1O3S\text{C}_10\text{H}_{12}\text{ClN}_1\text{O}_3\text{S}

This structure influences its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its potential as an inhibitor in different biochemical pathways. Key areas of interest include:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against various pathogens.
  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit specific enzymes, which plays a crucial role in its pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including those containing sulfonamide groups. For instance, compounds with similar structural features have demonstrated significant activity against Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Activity Type
This compoundTBDAntimicrobial
Other Pyridine Derivatives2.18–3.08Antimicrobial

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at low concentrations, suggesting their potential utility in treating infections caused by resistant strains.

Enzyme Inhibition Studies

Sulfonamide compounds are known to inhibit various enzymes involved in metabolic pathways. For example, studies have shown that derivatives can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory responses.

Inhibition Data

CompoundTarget EnzymeIC50 (μM)
This compoundNAAATBD
Related SulfonamidesNAAA0.64 - 1.11

The effectiveness of these compounds is often measured through their half-maximal inhibitory concentration (IC50) values, which quantify the potency of the inhibitor.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study investigating the antimicrobial properties of pyridine derivatives found that certain substitutions on the pyridine ring enhance activity against specific bacterial strains, suggesting that this compound may exhibit similar behavior.
  • Inflammatory Response Modulation : Research into the inhibition of NAAA indicates that compounds like this compound could play a role in managing inflammation through enzyme inhibition, potentially offering therapeutic benefits in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Propan-2-yloxy)pyridine-3-sulfonyl chloride?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or sulfonation reactions. For example, pyridine-3-sulfonyl chloride derivatives are often prepared by reacting pyridine precursors with chlorosulfonic acid, followed by isopropoxy group introduction. A documented procedure involves reacting 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with pyridine-3-sulfonyl chloride in tetrahydrofuran (THF) or dichloromethane, using sodium hydride as a base and triethylamine/DMAP as catalysts . Purification typically involves crystallization with ethanol or acetonitrile.

Q. How is the purity of this compound assessed in laboratory settings?

  • Methodological Answer : Purity is determined using gas chromatography (GC) with ≥98.0% purity thresholds (e.g., LiChropur™ standards) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Potentiometric titration with 0.1 M AgNO₃ is also employed to quantify total chlorine content, with corrections via blank tests .

Q. What storage conditions are recommended for this compound?

  • Methodological Answer : The compound is moisture-sensitive and should be stored under inert gas (e.g., argon) at 2–8°C. Commercial suppliers like Sigma-Aldrich recommend using desiccants and avoiding prolonged exposure to light .

Advanced Research Questions

Q. How can derivatization with this compound enhance analytical sensitivity in hormone detection?

  • Methodological Answer : This compound acts as a derivatizing agent to improve LC-MS/MS sensitivity for estrogens and metabolites. Compared to dansyl chloride, it offers faster reaction kinetics (e.g., 280 s for Al³⁺ detection in probe systems) and lower limits of detection (LOD: ~14.23 nM). It is particularly effective for unbound steroids in plasma/stool, enabling resolution of isobaric analytes via optimized MS/MS transitions .

Q. What strategies mitigate side reactions during its use in multi-step syntheses?

  • Methodological Answer : Side reactions (e.g., hydrolysis of sulfonyl chloride) are minimized by maintaining low temperatures (0–5°C) during titration or reaction steps. Solvent choice is critical: acetone or acetonitrile reduces unintended hydrolysis compared to polar protic solvents. Catalysts like 15-crown-5 ether improve selectivity in nucleophilic substitutions .

Q. How can reaction byproducts be characterized when using this compound as a reagent?

  • Methodological Answer : Byproducts are identified via HPLC with UV/Vis detection (e.g., 254 nm) or high-resolution mass spectrometry (HRMS). For example, residual pyridine-3-sulfonic acid (from hydrolysis) can be quantified using ion-pair chromatography. NMR (¹H/¹³C) is used to confirm structural integrity of intermediates .

Q. What solvent systems optimize its reactivity in coupling reactions?

  • Methodological Answer : Non-polar solvents like dichloromethane or THF enhance electrophilicity of the sulfonyl chloride group, favoring SN2 mechanisms. Polar aprotic solvents (e.g., DMF) are avoided due to competing solvolysis. Reaction rates are pH-dependent, with optimal performance in mildly basic conditions (pH 8–9) using triethylamine .

Q. How does this compound compare to other sulfonyl chlorides in metal ion sensing applications?

  • Methodological Answer : Pyridine-3-sulfonyl chloride-based probes (e.g., rhodamine B conjugates) show superior selectivity for Al³⁺ and Hg²⁺ due to the pyridine ring’s coordination geometry. Detection limits are 10–100× lower than dansyl chloride derivatives, as demonstrated in zebrafish and plant tissue studies .

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